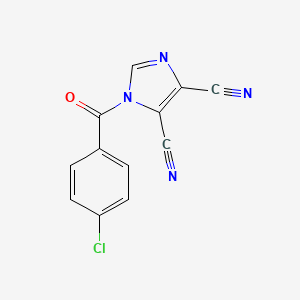
5-chloro-1-(4-methylbenzyl)-2-oxo-N-phenyl-1,2-dihydro-3-pyridinecarboxamide
Overview
Description
5-Chloro-1-(4-methylbenzyl)-2-oxo-N-phenyl-1,2-dihydro-3-pyridinecarboxamide is a synthetic compound used in various scientific research applications. It is an important compound for synthesizing drugs and has a wide range of biochemical and physiological effects.
Scientific Research Applications
Synthesis and Polymer Applications
5-Chloro-1-(4-methylbenzyl)-2-oxo-N-phenyl-1,2-dihydro-3-pyridinecarboxamide and related compounds have been used in the synthesis of polyamides and other polymers. For example, a study by Kimura et al. (1992) discusses the use of a similar compound, 5-methyl-2-chloro-3-phenyl-2,3-dihydro-1,3,4,2-oxadiazaphosphole, for synthesizing polyamides from dicarboxylic acids and aromatic diamines (Kimura, Konno, & Takahashi, 1992).
Antimycobacterial Activity
Compounds structurally related to 5-chloro-1-(4-methylbenzyl)-2-oxo-N-phenyl-1,2-dihydro-3-pyridinecarboxamide, such as 5-chloro-N-phenylpyrazine-2-carboxamides, have been studied for their antimycobacterial activity. Zítko et al. (2013) found that these compounds possess significant in vitro activity against Mycobacterium tuberculosis (Zítko et al., 2013).
Synthesis of Pyridine and Fused Pyridine Derivatives
Al-Issa (2012) explored the synthesis of pyridine and fused pyridine derivatives, which may include compounds with structural similarities to 5-chloro-1-(4-methylbenzyl)-2-oxo-N-phenyl-1,2-dihydro-3-pyridinecarboxamide (Al-Issa, 2012).
Anti-Inflammatory and Anticancer Activities
Gouda et al. (2018) studied pyrrolizine-5-carboxamides, which may be structurally related, for their anti-inflammatory, analgesic, and anticancer activities (Gouda, Abdelazeem, Abdalla, & Ahmed, 2018).
Utility in Heterocyclic Synthesis
Fadda et al. (2012) discussed the use of enaminonitriles, which are related to the compound , in the synthesis of various heterocyclic compounds such as pyrazole, pyridine, and pyrimidine derivatives (Fadda, Etman, El-Seidy, & Elattar, 2012).
properties
IUPAC Name |
5-chloro-1-[(4-methylphenyl)methyl]-2-oxo-N-phenylpyridine-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17ClN2O2/c1-14-7-9-15(10-8-14)12-23-13-16(21)11-18(20(23)25)19(24)22-17-5-3-2-4-6-17/h2-11,13H,12H2,1H3,(H,22,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JIVSFNLQUUIGJX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CN2C=C(C=C(C2=O)C(=O)NC3=CC=CC=C3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17ClN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-chloro-1-(4-methylbenzyl)-2-oxo-N-phenyl-1,2-dihydro-3-pyridinecarboxamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![3-[(2,6-dichlorophenyl)sulfonyl]-2-hydroxy-2-methyl-N-[4-(trifluoromethyl)phenyl]propanamide](/img/structure/B3036875.png)
![8-(4-bromobenzyl)-1,3-dimethyl-5,8-dihydropyrido[2,3-d]pyrimidine-2,4,7(1H,3H,6H)-trione](/img/structure/B3036879.png)
![[(E)-[(E)-2-(4-Chlorophenyl)sulfonyl-4-phenylbut-3-enylidene]amino] 4-chlorobenzoate](/img/structure/B3036880.png)


![1,1-dimethyl-2-propynyl N-[1-(2,6-dichlorobenzyl)-2-oxo-1,2-dihydro-3-pyridinyl]carbamate](/img/structure/B3036884.png)
![1-(4-Benzylpiperazino)-2-[2-(4-chlorophenyl)-2-adamantyl]-1-ethanone](/img/structure/B3036890.png)
![2-({2-[2-(4-chlorophenyl)-2-adamantyl]acetyl}amino)ethyl N-(4-chlorophenyl)carbamate](/img/structure/B3036891.png)


![3-cyano-5-methyl-N-[3-(trifluoromethyl)phenyl]-1,2-oxazole-4-carboxamide](/img/structure/B3036894.png)
![(3E)-3-(dimethylaminomethylidene)-4-(4-fluorophenyl)-5-[(E)-methoxyiminomethyl]-1-(4-methoxyphenyl)pyrrol-2-one](/img/structure/B3036896.png)
![5-[(1,3-Dimethyl-2,4,6-trioxo-1,3-diazinan-5-yl)-(3-methoxy-2-prop-2-enoxyphenyl)methyl]-1,3-dimethyl-1,3-diazinane-2,4,6-trione](/img/structure/B3036897.png)
![Diethyl 2-(3,5-dimethylpyrazol-1-yl)-6-[(4-methylphenyl)methoxy]pyridine-3,5-dicarboxylate](/img/structure/B3036898.png)